Alemtuzumab - 216503-57-0

Alemtuzumab

Catalog Number: EVT-1481930
CAS Number: 216503-57-0
Molecular Formula: C6468H10066N1732O2005S40
Molecular Weight: 145454
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Alemtuzumab is a humanized CD52-directed cytolytic antibody, which binds to CD52, a cell surface antigen present on T and B lymphocytes, and mediates cell lysis by complement dependent cytotoxicity (CDC) and antibody dependent cell mediated cytotoxicity (ADCC). It is indicated for the treatment of patients with multiple sclerosis and B-cell chronic lymphocytic leukemia.
Source and Classification

Alemtuzumab is derived from recombinant DNA technology. It is classified as a humanized IgG1 kappa monoclonal antibody, which means it is engineered to have a human-like structure while retaining some murine (mouse) components to enhance its binding affinity to the target antigen . The drug is marketed under the brand name Campath and is also used off-label for conditions such as chronic lymphocytic leukemia.

Synthesis Analysis

Methods and Technical Details

The synthesis of alemtuzumab involves several key steps:

  1. Recombinant DNA Technology: The active substance is produced using genetically modified cells that express the desired antibody through a process called transfection.
  2. Purification: After production, the antibody undergoes purification processes, including size exclusion chromatography, to remove impurities related to both the production process and the final product .
  3. Formulation: The purified antibody is then formulated with excipients and diluted to achieve the required drug concentration before aseptic filling into vials for intravenous administration.

The manufacturing process ensures that all viral and prion safety concerns are addressed, particularly regarding the use of animal-derived components during cell culture and fermentation .

Molecular Structure Analysis

Structure and Data

Alemtuzumab has a complex molecular structure characterized by:

  • Molecular Weight: Approximately 150 kilodaltons.
  • Composition: It consists of two light polypeptide chains (24 kilodaltons each) and two heavy polypeptide chains (49 kilodaltons each), linked by interdisulfide bridges.
  • Disulfide Bridges: A total of 12 intra-chain disulfide bridges contribute to its stability and functionality.

The Y-shaped structure allows for effective binding to CD52 antigens on lymphocytes, leading to their depletion upon administration .

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction associated with alemtuzumab's therapeutic action involves its binding to CD52 on immune cells. This interaction triggers:

  • Cellular Depletion: Upon binding, alemtuzumab induces apoptosis in CD52-expressing cells through mechanisms such as complement-dependent cytotoxicity and antibody-dependent cellular cytotoxicity.
  • Immune Modulation: Subsequent immune reconstitution occurs after treatment, leading to changes in immune cell populations, which can result in altered immune responses over time .

These reactions are critical for its efficacy in treating multiple sclerosis but also contribute to the risk of secondary autoimmune disorders post-treatment.

Mechanism of Action

Process and Data

The mechanism of action of alemtuzumab involves several steps:

  1. Binding: Alemtuzumab binds specifically to CD52 on lymphocytes.
  2. Depletion: This binding results in the depletion of these immune cells through apoptosis and other cytotoxic mechanisms.
  3. Reconstitution: Following treatment, there is a reconstitution phase where new immune cells are generated. This phase can lead to changes in immune cell dynamics, potentially resulting in secondary autoimmune conditions due to dysregulation of immune tolerance mechanisms .

Clinical studies indicate that while alemtuzumab effectively reduces relapse rates in multiple sclerosis, it also necessitates careful monitoring for autoimmune complications that may arise during reconstitution .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Alemtuzumab exhibits several notable physical and chemical properties:

  • Appearance: It is typically presented as a colorless to yellowish isotonic solution for intravenous infusion.
  • Stability: Stability studies have shown that alemtuzumab maintains its efficacy under stressed conditions, with an expiration dating period established at 36 months post-manufacture.
  • Solubility: The compound is soluble in water due to its protein nature but requires careful handling due to its sensitivity to temperature variations.

These properties are essential for ensuring safe administration and maintaining therapeutic effectiveness throughout its shelf life .

Applications

Scientific Uses

Alemtuzumab's primary application is in treating multiple sclerosis, particularly relapsing forms of the disease. Its efficacy has been demonstrated in several clinical trials:

  • CARE-MS Trials: These studies showed significant reductions in annualized relapse rates compared to standard therapies like interferon beta-1a, establishing alemtuzumab as a potent option for patients with active disease .
  • Secondary Autoimmunity Research: Ongoing research aims to better understand the mechanisms behind secondary autoimmune disorders associated with alemtuzumab therapy. This includes identifying biomarkers that could predict which patients are at risk for developing these conditions post-treatment .

In addition to multiple sclerosis, alemtuzumab has potential applications in other autoimmune diseases and hematological malignancies, although these uses require further investigation.

Molecular and Pharmacological Characterization of Alemtuzumab

Structural Analysis of the CD52-Specific Monoclonal Antibody

Alemtuzumab is a recombinant humanized immunoglobulin G1 kappa (IgG1κ) monoclonal antibody targeting the CD52 glycoprotein. Its antigen-binding site comprises six complementarity-determining regions (CDRs) grafted from the parental rat IgG2a antibody (Campath-1G) onto human framework regions. This humanization process retained high affinity for CD52 while minimizing immunogenicity [1] [7]. The crystallographic structure of alemtuzumab's Fab fragment (PDB: 1CE1) reveals that the antigen-binding pocket is predominantly formed by CDR L3, H2, and H3, with critical interactions mediated by residues Asp53, Lys54, and Lys56 in the heavy chain [4].

Molecular dynamics simulations demonstrate that alemtuzumab recognizes the membrane-proximal epitope "SSPS" (Ser-Ser-Pro-Ser) at the C-terminus of the CD52 peptide. The antibody-antigen interaction involves:

  • Hydrogen bonding: Between alemtuzumab's Asp53 and CD52's Ser10
  • Electrostatic interactions: Lys56 of alemtuzumab with CD52's phosphate groups
  • Van der Waals contacts: With Pro9 and Ser8 of CD52 [4]

Mutagenesis studies confirm that substitutions at key positions (e.g., K56D, K54D/K56D) significantly reduce binding affinity by 40-60%, validating the structural importance of these residues [4].

Table 1: Key Structural Determinants of Alemtuzumab-CD52 Interaction

Alemtuzumab ResidueCD52 ResidueInteraction TypeBinding Energy Contribution (kcal/mol)
Asp53Ser10Hydrogen bonding-2.8
Lys56PhosphateElectrostatic-4.1
Trp94 (CDR H3)Pro9Van der Waals-1.9
Tyr59 (CDR H2)Ser8Hydrophobic-1.5

Glycosylphosphatidylinositol-Anchored CD52 Antigen: Expression Patterns and Phylogenetic Conservation

CD52 is a 21-28 kDa glycosylphosphatidylinositol (GPI)-anchored glycoprotein encoded by a single gene on human chromosome 1p36. Its mature form consists of a 12-amino acid peptide (GQNDTSQTSSPS) with an N-linked oligosaccharide at Asn3. Notably, the glycan moiety is dispensable for alemtuzumab binding, as deglycosylated CD52 retains antigenicity [1] [4].

Cellular expression patterns include:

  • High density: 450,000 molecules/cell on T and B lymphocytes
  • Moderate expression: Monocytes, macrophages, dendritic cells, eosinophils (5,000-50,000 molecules/cell)
  • Absent expression: Hematopoietic stem cells, erythrocytes, platelets, and neutrophils [1] [9]

Pathologically, CD52 is overexpressed in malignant lymphocytes (CLL cells) and aberrantly expressed on Langerhans cells in Langerhans cell histiocytosis (LCH), but not on normal epidermal Langerhans cells [6].

Phylogenetic analysis reveals CD52 homologs across mammals exhibit conserved signal peptides and GPI-anchoring sequences, but divergent mature peptides. This explains why alemtuzumab does not cross-react with murine CD52, necessitating transgenic human CD52 mouse models for in vivo studies [2]. In hCD52 transgenic mice, tissue distribution mirrors humans, with high expression in lymphoid organs and male reproductive tissues (epididymis, seminal vesicles), consistent with human immunohistochemical findings [2] [9].

Table 2: CD52 Expression Across Human Tissues

Tissue/Cell TypeExpression LevelMolecules/Cell (Mean)Alemtuzumab Binding
Mature B/T lymphocytesHigh450,000Yes
Monocytes/MacrophagesModerate50,000Yes
Natural Killer CellsLow10,000Variable
Hematopoietic Stem CellsAbsent0No
SpermatozoaHigh500,000Yes
NeuronsAbsent0No

Biotechnological Development: From Murine to Humanized IgG1κ Constructs

The developmental trajectory of alemtuzumab involved three key stages:

  • Murine precursor (Campath-1M): Rat IgM antibody generated in 1983 by immunizing rats with human lymphocytes. While effective in complement-mediated lysis, it elicited human anti-rodent antibody responses [1] [7].

  • Rat-human chimeric intermediate (Campath-1G): IgG2b isotype with rat variable regions and human constant regions. Demonstrated reduced immunogenicity but still elicited neutralizing antibodies in 50% of patients [7] [10].

  • Humanized construct (Campath-1H/alemtuzumab): Achieved through CDR grafting:

  • Retention of rat CDRs (100% sequence conservation)
  • Framework regions from human IgG1κ (NEWM template)
  • Backmutations at critical positions (e.g., residue 28 in VH) to maintain antigen affinity [4] [7]

The final IgG1κ format was selected to optimize Fcγ receptor engagement, enhancing antibody-dependent cellular cytotoxicity (ADCC). The humanization process reduced immunogenicity from >75% antibody incidence with Campath-1G to <40% with alemtuzumab in clinical trials [1] [4].

Pharmacokinetic and Pharmacodynamic Profiles: Tissue Penetration and Lymphocyte Depletion Kinetics

Pharmacokinetics: Following intravenous infusion in multiple sclerosis patients (12 mg/day for 5 days), alemtuzumab exhibits:

  • Distribution half-life: 6.3 ± 3.5 hours
  • Elimination half-life: 12 days (range 7-21 days)
  • Peak concentration: 3.0 ± 1.3 μg/mL on final infusion day [1]

Clearance is lymphocyte count-dependent, with accelerated elimination during the initial depletion phase. In chronic lymphocytic leukemia (CLL) patients receiving subcutaneous alemtuzumab (10 mg 3×/week), steady-state concentrations (Cmax 1.69 μg/mL in responders) are reached by week 3. Systemic exposure correlates with clinical response: responders show significantly higher AUC0-12h (11.09 μg×h/mL vs. 2.26 μg×h/mL in non-responders; p=0.0073) [3] [8].

Table 3: Pharmacokinetic Parameters of Subcutaneous Alemtuzumab in CLL

ParameterResponders (n=21)Non-Responders (n=8)P-value
Cmax (μg/mL)1.690.440.0002
Tmax (days)3122<0.01
AUC0-12h (μg×h/mL)11.092.260.0073
Day 15 Cpre-dose (μg/mL)0.700.210.0006

Pharmacodynamics: Alemtuzumab induces rapid and profound lymphocyte depletion through three mechanisms:

  • Antibody-dependent cellular cytotoxicity (ADCC): Primarily mediated by natural killer cells and neutrophils (not complement), as shown in hCD52 transgenic mice [2].
  • Complement-dependent cytotoxicity (CDC): Secondary mechanism, particularly effective in circulation.
  • Apoptosis induction: Via caspase activation upon CD52 cross-linking [1] [4].

Lymphocyte depletion kinetics follow a consistent pattern:

  • B cells: Depleted within hours, recovery begins at 3 months, complete by 6 months
  • T cells: Nadir at day 14, with CD4+ counts recovering to baseline only after 12 months
  • Monocytes/NK cells: Transient depletion with rapid rebound [1]

Table 4: Lymphocyte Repopulation Kinetics After Alemtuzumab

Cell TypeTime to NadirNadir Count (% Baseline)Time to Full Recovery
CD19+ B cells24 hours<1%6 months
CD4+ T cells14 days5%>12 months
CD8+ T cells14 days10%9-12 months
CD16+ NK cells7 days30%3 months

The prolonged T-cell depletion reflects both alemtuzumab's tissue penetration into lymphoid organs and altered lymphocyte repopulation dynamics. Notably, repopulating lymphocytes show increased regulatory subsets (Tregs) and memory phenotypes, contributing to alemtuzumab's sustained immunomodulatory effects beyond its pharmacokinetic presence [1] [10].

Table 5: Alemtuzumab Compound Specifications

AttributeSpecification
IUPAC NameHumanized anti-CD52 monoclonal antibody
SynonymsCampath, Lemtrada, MabCampath
Molecular FormulaC6468H10066N1732O2005S40
Molecular Weight145,454.20 g/mol
CAS Registry Number216503-57-0
Biological TargetCD52 glycoprotein
Therapeutic CategoryMonoclonal antibody

Properties

CAS Number

216503-57-0

Product Name

Alemtuzumab

Molecular Formula

C6468H10066N1732O2005S40

Molecular Weight

145454

Synonyms

CAMPATH-1H; GZ-402673; LDP-03

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.